Lipophilicity and TPSA vs. Primary Amine Analog
The target compound exhibits a significantly lower predicted lipophilicity (XLogP3 = -2.5) compared to its primary amine analog, 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (XLogP3 ≈ -0.9), while maintaining a larger TPSA (67.2 Ų vs. ~55 Ų) [1]. This combination suggests superior aqueous solubility and reduced passive membrane permeability, which can be advantageous for designing peripherally restricted agents or optimizing renal clearance.
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = -2.5; TPSA = 67.2 Ų |
| Comparator Or Baseline | 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 1251352-27-8): XLogP3 ≈ -0.9; TPSA ≈ 55 Ų (estimated) |
| Quantified Difference | ΔXLogP3 ≈ -1.6 log units; ΔTPSA ≈ +12 Ų |
| Conditions | Predicted values using XLogP3 3.0 and Cactvs 3.4.6.11 software via PubChem |
Why This Matters
A 1.6 log unit lower lipophilicity directly impacts solubility and distribution profiles, enabling procurement decisions for drug discovery programs targeting hydrophilic or gut-restricted therapeutic spaces.
- [1] PubChem. (2025). Computed Properties for CID 61923753. View Source
